molecular formula C9H15N9 B5441991 N-{4-AMINO-6-[1,2,3,4-TETRAAZIN-2(1H)-YL]-1,3,5-TRIAZIN-2-YL}-N,N-DIETHYLAMINE

N-{4-AMINO-6-[1,2,3,4-TETRAAZIN-2(1H)-YL]-1,3,5-TRIAZIN-2-YL}-N,N-DIETHYLAMINE

Cat. No.: B5441991
M. Wt: 249.28 g/mol
InChI Key: NGFFVFUONJPTNJ-UHFFFAOYSA-N
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Description

N-{4-AMINO-6-[1,2,3,4-TETRAAZIN-2(1H)-YL]-1,3,5-TRIAZIN-2-YL}-N,N-DIETHYLAMINE is a complex organic compound that belongs to the class of tetrazine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound, featuring a tetrazine ring fused with a triazine ring, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-AMINO-6-[1,2,3,4-TETRAAZIN-2(1H)-YL]-1,3,5-TRIAZIN-2-YL}-N,N-DIETHYLAMINE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-{4-AMINO-6-[1,2,3,4-TETRAAZIN-2(1H)-YL]-1,3,5-TRIAZIN-2-YL}-N,N-DIETHYLAMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.

Scientific Research Applications

N-{4-AMINO-6-[1,2,3,4-TETRAAZIN-2(1H)-YL]-1,3,5-TRIAZIN-2-YL}-N,N-DIETHYLAMINE has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-AMINO-6-[1,2,3,4-TETRAAZIN-2(1H)-YL]-1,3,5-TRIAZIN-2-YL}-N,N-DIETHYLAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-AMINO-6-[1,2,3,4-TETRAAZIN-2(1H)-YL]-1,3,5-TRIAZIN-2-YL}-N,N-DIETHYLAMINE is unique due to its fused tetrazine-triazine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-N,4-N-diethyl-6-(2H-tetrazin-3-yl)-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N9/c1-3-17(4-2)8-13-7(10)14-9(15-8)18-12-6-5-11-16-18/h5-6,16H,3-4H2,1-2H3,(H2,10,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFFVFUONJPTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)N2NN=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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